molecular formula C27H27N5O2S B2999193 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958578-34-2

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2999193
CAS No.: 958578-34-2
M. Wt: 485.61
InChI Key: GHNDYDTYJYSKCY-UHFFFAOYSA-N
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Description

The compound 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic molecule featuring:

  • A 2-(1H-indol-3-yl)methyl substituent, introducing an indole moiety known for interactions with neurotransmitter receptors and kinase targets .
  • A 5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} group, combining a sulfanyl linker with a 4-methylpiperidinyl ketone side chain, which may enhance lipophilicity and binding affinity .

Molecular Formula: Estimated as C₂₇H₃₀N₅O₂S.
Molecular Weight: ~488.07 g/mol (calculated).

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-17-10-12-31(13-11-17)24(33)16-35-27-30-22-9-5-3-7-20(22)25-29-23(26(34)32(25)27)14-18-15-28-21-8-4-2-6-19(18)21/h2-9,15,17,23,28H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDYDTYJYSKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the imidazoquinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the imidazoquinazolinone core can inhibit certain enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS/Reference) Substituents Molecular Weight Key Features Source
Target Compound 2: Indol-3-ylmethyl; 5: 2-(4-methylpiperidin-1-yl)-2-oxoethylsulfanyl ~488.07 Bulky piperidine group; indole moiety enhances aromatic interactions N/A (hypothetical)
5-{[(3-Nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] analog (1173765-80-4) 5: 3-Nitrobenzylsulfanyl; 2: 4-phenylpiperazinyl 554.62 Electron-withdrawing nitro group; phenylpiperazine enhances solubility and receptor binding .
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (168140-75-8) 5: Methylsulfanyl 231.27 Simplified structure; high lipophilicity due to small alkyl group .
5-[(4-Methylbenzyl)sulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one (478046-22-9) 5: 4-Methylbenzylsulfanyl - Aromatic substituent may improve π-π stacking; moderate steric bulk .
5-[(3-Fluorophenyl)methylsulfanyl]-2-propan-2-yl analog 5: 3-Fluorobenzylsulfanyl; 2: Isopropyl - Fluorine atom introduces electronegativity; isopropyl enhances metabolic stability .
3-Benzyl-8,9-dimethoxy-5-{[(E)-3-phenylpropenyl]sulfanyl} analog (1031208-97-5) 3: Benzyl; 5: Propenylsulfanyl; 8,9: Dimethoxy 483.59 Methoxy groups increase polarity; propenylsulfanyl introduces rigidity .

Key Structural and Functional Differences

In contrast, analogs with nitrobenzyl () or propenylsulfanyl () groups exhibit distinct electronic and steric profiles.

Indole vs. Other Aromatic Moieties :

  • The indol-3-ylmethyl group in the target compound may facilitate interactions with serotonin receptors or kinase ATP-binding pockets . Analogs with benzyl () or fluorophenyl groups () prioritize different binding mechanisms.

Research Implications and Hypotheses

  • Synthetic Routes : Methods from (benzimidazole alkylation) and (pyrazole coupling) could inform the synthesis of the target compound .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., nitro in ) may reduce metabolic stability compared to the target’s alkylated piperidine.
    • Bulky substituents (e.g., propenylsulfanyl in ) might hinder binding to compact active sites.

Biological Activity

The compound 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and an imidazoquinazoline core. Its molecular formula is C₁₈H₂₃N₃OS, with a molecular weight of approximately 345.46 g/mol. The presence of both piperidine and thioketone functionalities suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression. Specifically, it has been shown to affect the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. Dysregulation of this pathway is often implicated in various malignancies .

MechanismDescription
PI3K/AKT/mTOR InhibitionSuppresses tumor proliferation through pathway modulation
G Protein-Coupled Receptors (GPCR)Potential interactions influencing cellular signaling pathways

Antitumor Activity

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example, it has shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Neuroprotective Effects

Additionally, preliminary studies suggest neuroprotective properties, potentially through the modulation of neurotransmitter systems. The piperidine component may enhance binding to specific receptors involved in neuroprotection .

Case Studies

  • Case Study on Antitumor Effects : A study conducted on a mouse xenograft model showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cancer treatment .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that the compound could mitigate oxidative stress-induced neuronal damage, suggesting its utility in treating conditions like Alzheimer's disease .

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